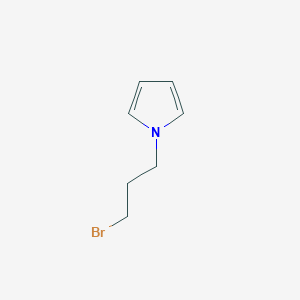

1-(3-Bromopropyl)pyrrole

Description

Overview of Pyrrole (B145914) Derivatives in Chemical Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in a vast number of biologically active molecules and functional materials. researchgate.netnumberanalytics.com Its derivatives are integral to natural products like heme and chlorophyll, which are essential for life. researchgate.net In medicinal chemistry, the pyrrole scaffold is a key component in numerous drugs, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netmdpi.commdpi.com The versatility of the pyrrole ring allows for various chemical modifications, making it a prime target for synthetic chemists aiming to create novel compounds with specific functions. mdpi.comnovapublishers.com Researchers continuously explore new methods for synthesizing and functionalizing pyrrole derivatives to develop new pharmaceuticals and advanced materials. numberanalytics.comresearchgate.net

Significance of Brominated Alkyl Chains in Organic Synthesis

The presence of a bromine atom on an alkyl chain imparts a high degree of reactivity to a molecule. Alkyl bromides are excellent electrophiles, making them susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of organic synthesis, allowing for the facile introduction of various functional groups. The carbon-bromine bond can be readily cleaved, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Brominated compounds are also precursors for organometallic reagents, such as Grignard reagents, which are invaluable tools for creating complex molecular architectures. Furthermore, the bromine atom can participate in radical reactions, providing alternative synthetic pathways. fiveable.mebyjus.com

Scope and Objectives of the Research Outline

This article provides a focused examination of 1-(3-Bromopropyl)pyrrole. The primary objectives are to detail its synthesis, chemical properties, and its diverse applications in organic synthesis. By concentrating solely on this compound, this article aims to offer a thorough and scientifically grounded resource for researchers and chemists.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrN | labproinc.com |

| Molecular Weight | 188.07 g/mol | labproinc.comambeed.com |

| CAS Number | 100779-91-7 | labproinc.comchemicalbook.com |

| Physical State | Liquid | labproinc.com |

| Color | Colorless | labproinc.com |

| Refractive Index | 1.54 | labproinc.com |

| Specific Gravity | 1.36 | labproinc.com |

| Sensitivity | Light, Air, and Heat Sensitive | labproinc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIXPLRTYIMRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339589 | |

| Record name | 1-(3-Bromopropyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100779-91-7 | |

| Record name | 1-(3-Bromopropyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Bromopropyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactions of 1 3 Bromopropyl Pyrrole

The primary method for synthesizing 1-(3-Bromopropyl)pyrrole involves the N-alkylation of pyrrole (B145914). This reaction is typically achieved by treating pyrrole with a suitable 1,3-dihalogenated propane, such as 1,3-dibromopropane (B121459), in the presence of a base.

One documented synthesis method involves the reaction of pyrrole with 1,3-dibromopropane and potassium hydroxide (B78521) in the presence of a phase-transfer catalyst. This approach provides a straightforward route to the desired product.

This compound is a valuable intermediate due to the reactivity of both the pyrrole ring and the bromopropyl group. The pyrrole ring can undergo electrophilic substitution reactions, while the terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions. This dual reactivity allows for a wide range of subsequent chemical transformations.

For instance, it has been used in the synthesis of functionalized polymers. In one study, this compound was used to end-quench living carbocationic polymerizations of isobutylene, resulting in polyisobutylene (B167198) chains terminated with a pyrrole group. figshare.com This demonstrates its utility in creating well-defined polymer architectures.

Furthermore, the bromopropyl chain can be used to link the pyrrole moiety to other molecules. For example, it has been reacted with dihydroxyacetophenone derivatives to create monomers for electropolymerization. researchgate.net These monomers can then be used to form polymer films with specific electronic and catalytic properties.

Applications in Organic Synthesis

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to this compound by forming the bond between the pyrrole nitrogen and the bromopropyl group in a single key step.

Nucleophilic Substitution Reactions

The most common method for the synthesis of N-alkylated pyrroles is through nucleophilic substitution. researchgate.net This approach involves the reaction of a pyrrole salt with a suitable alkylating agent. In the case of this compound, this would typically involve the deprotonation of pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of a 3-bromopropyl halide.

Alkylation of Pyrrole with Dihaloalkanes

A prevalent and direct method for synthesizing this compound is the N-alkylation of pyrrole with 1,3-dibromopropane (B121459). ias.ac.in This reaction is typically carried out in the presence of a base to deprotonate the pyrrole, making the nitrogen atom more nucleophilic. The choice of base and solvent system is crucial for optimizing the yield and minimizing the formation of byproducts, such as the dialkylated product, 1,3-bis(pyrrol-1-yl)propane.

Studies have explored the use of various bases and catalysts to improve the efficiency of this reaction. For instance, the use of potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) has been reported. ias.ac.in The reaction can also be facilitated by transition metal complexes, which can act as catalysts. ias.ac.in Research has shown that N-alkylation of heterocycles like pyrrole with 1,3-dibromopropane can yield the desired mono-alkylated product in significant yields, often ranging from 78% to 92% when a 1:1 coupling ratio is used. ias.ac.in

| Catalyst/Base | Solvent | Product Yield (1:1 ratio) | Reference |

| Schiff base Co(II), Ni(II), Cu(II), and Zn(II) complexes / K2CO3 | DMF | 78-92% | ias.ac.in |

This table showcases the effectiveness of various catalytic systems in the N-alkylation of heterocycles with 1,3-dibromopropane.

Modified Synthetic Routes for Enhanced Yield and Selectivity

To enhance the yield and selectivity of this compound synthesis, various modifications to the direct alkylation method have been investigated. One strategy involves the use of phase-transfer catalysts, which can facilitate the reaction between the aqueous phase containing the deprotonated pyrrole and the organic phase containing the dihaloalkane. Another approach focuses on the use of specific solvent systems, such as ionic liquids, which have been shown to enhance the reactivity and selectivity of nucleophilic substitution reactions on pyrrole. researchgate.net

Precursor-Based Synthesis

Conversion from Dihydro-1,3-oxazines

An alternative synthetic pathway to N-substituted pyrroles involves the use of dihydro-1,3-oxazine derivatives. acs.orgrsc.orgrsc.org These heterocyclic compounds can be synthesized and subsequently converted to pyrroles. acs.orgrsc.orgrsc.org Specifically, N-(3-bromopropyl)amides can undergo autocyclo-O-alkylation to form 5,6-dihydro-4H-1,3-oxazine hydrobromides. nih.gov These intermediates can then be transformed into the corresponding pyrrole derivatives. The efficiency of the initial cyclization can be influenced by the nature of the substituents on the amide. nih.gov Research has demonstrated that highly functionalized pyrroles can be effectively synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org

Transformation of Related Haloalkylpyrroles

The synthesis of this compound can also be conceptualized through the transformation of other haloalkylpyrroles. For instance, a different halogen on the propyl chain could be substituted with bromine. While direct examples for this compound are not prevalent in the provided search results, the general principle of interconverting haloalkanes is a fundamental concept in organic synthesis. This could potentially involve the conversion of a chloro- or iodo-analogue to the desired bromo-derivative.

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, the synthesis of N-substituted pyrroles, including this compound, is increasingly shifting towards greener protocols. researchgate.net These methods prioritize the use of environmentally benign solvents, reduction of hazardous waste, and the use of recyclable catalysts.

One notable green approach involves the use of water as a solvent. nih.govrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the successful synthesis of pyrrole derivatives in water or water-ethanol mixtures, which simplifies the isolation of products, often requiring only simple washing and filtration. nih.gov The use of aqueous media, sometimes in conjunction with surfactants like sodium dodecyl sulphate (SDS) and Triton X-100, can facilitate the reaction of precursors to form polysubstituted pyrroles under mild conditions, such as at room temperature or under microwave irradiation. rsc.org

Another green strategy is the utilization of solid acid catalysts, which can be easily separated from the reaction mixture and recycled. researchgate.net Catalysts like montmorillonite (B579905) K-10 and sulfuric acid immobilized on silica (B1680970) gel have been used for pyrrole synthesis under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net These solid catalysts offer advantages over traditional Brønsted acids by being less corrosive and generating less waste. mdpi.com For instance, humin-sulfuric acid, a bio-based catalyst, has shown high efficiency and can be recycled multiple times without significant loss of activity. researchgate.net

Ionic liquids (ILs) have also emerged as a green alternative to conventional volatile organic solvents. organic-chemistry.org ILs like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) provide a non-volatile reaction medium and can be recycled, making the process more sustainable. organic-chemistry.org These solvents have been shown to promote high regioselectivity in the N-alkylation of pyrrole, leading to excellent yields of N-substituted pyrroles under mild conditions. organic-chemistry.org

Optimization of Reaction Conditions and Reagents

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic study of solvent effects, temperature, pressure, and the choice of reagents and catalysts.

Solvent Effects on Reaction Yield and Purity

The choice of solvent significantly influences the outcome of the N-alkylation of pyrrole. While traditional syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), research has explored a range of solvents to improve reaction efficiency and sustainability. rsc.org

In the N-alkylation of pyrrole derivatives, DMF has been shown to be an effective solvent, often used in conjunction with a base like potassium carbonate (K₂CO₃). scielo.brscielo.br However, efforts to reduce the use of such solvents have led to the investigation of greener alternatives. As mentioned earlier, water and ionic liquids have proven to be viable and environmentally friendly options. nih.govrsc.orgorganic-chemistry.org For example, the use of ionic liquids has been reported to provide excellent yields and high regioselectivity for N-substitution, minimizing the formation of C-alkylated byproducts that can occur with traditional methods. organic-chemistry.org

The concentration of the reactants in the solvent is another important factor. In some cases, reducing the solvent volume can be beneficial, but excessive concentration can lead to a decrease in yield. rsc.org The ideal solvent system is one that not only facilitates the desired reaction pathway but also aligns with the principles of green chemistry by being non-toxic, recyclable, and minimizing waste generation.

Temperature and Pressure Optimization

Temperature is a critical parameter that can significantly affect reaction rates and product yields. For the N-alkylation of pyrrole, reaction temperatures are often optimized to achieve a balance between a reasonable reaction time and minimizing the formation of byproducts. For instance, in the synthesis of N-propargylated pyrroles, increasing the temperature from room temperature to 65 °C allowed for a significant reduction in reaction time from 14 hours to 5 hours while maintaining a high yield. scielo.brscielo.br Further increasing the temperature to 80 °C did not result in a significant improvement in yield. scielo.brscielo.br

In some catalytic systems, lower temperatures are preferred to enhance enantioselectivity, even if it means a slight decrease in yield. researchgate.net The optimization of temperature is therefore highly dependent on the specific reaction and the desired outcome.

Pressure is another parameter that can be adjusted, particularly in reactions involving gaseous reagents like acetylene (B1199291) in the Trofimov reaction for pyrrole synthesis. arkat-usa.org However, for many N-alkylation reactions to produce this compound, the reactions are typically carried out at atmospheric pressure. The use of microwave irradiation represents an alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields by enabling rapid and uniform heating of the reaction mixture. researchgate.netrsc.org

Catalytic Systems in Synthesis

Catalysts play a pivotal role in the synthesis of this compound and other N-substituted pyrroles by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often improving selectivity.

A variety of catalytic systems have been employed, ranging from simple bases to complex transition metal catalysts. In many N-alkylation reactions of pyrrole, a base is necessary to deprotonate the pyrrole nitrogen, making it a more effective nucleophile. scielo.brscielo.br Common bases include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). scielo.br The amount of base used is also a critical factor to optimize.

Solid acid catalysts, as mentioned in the green chemistry section, are advantageous due to their ease of separation and reusability. researchgate.netmdpi.com Aluminas, for example, have been shown to be effective and low-cost catalysts for the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.com The catalytic activity of these materials is often related to their surface acidity and pore structure. mdpi.com

Transition metal catalysts, particularly those based on palladium and nickel, are employed in cross-coupling reactions and direct C-H functionalization of the pyrrole ring. sci-hub.senih.gov While not always directly used for the N-alkylation with a bromopropyl group, they are crucial for further functionalization of the pyrrole ring. For instance, nickel catalysts have been used for the regioselective functionalization at the β-position of the pyrrole ring. Silver(I) salts have also been used to promote the oxidative cyclization of homopropargylamines to form pyrroles at room temperature. organic-chemistry.org

Electrophilic Substitution Reactions at the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, increasing the electron density at the carbon atoms of the ring. This enhanced nucleophilicity allows for reactions with a variety of electrophiles.

Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 position (adjacent to the nitrogen atom) due to the greater stabilization of the cationic intermediate (the arenium ion) through resonance. uobaghdad.edu.iq If the C2 position is occupied, substitution will then occur at the C3 position. uobaghdad.edu.iq

In the context of this compound, electrophilic substitution has been utilized to introduce various functional groups onto the pyrrole ring. For instance, in the synthesis of polyisobutylene (B167198) (PIB) with pyrrole end-groups, the living PIB chain acts as a large electrophile that substitutes onto the pyrrole ring of this compound. figshare.com This reaction, catalyzed by TiCl₄, results in a mixture of C2 and C3 substituted isomers, with the C3 isomer being the major product. figshare.com The tether length of the haloalkyl group influences the isomer ratio. figshare.com

| Reactant | Catalyst | Products | Isomer Ratio (C2/C3) | Reference |

| Polyisobutylene | TiCl₄ | C2 and C3 alkylated this compound | 0.38/0.62 to 0.40/0.60 | figshare.com |

Nucleophilic Substitution at the Bromopropyl Moiety

The bromine atom on the propyl chain is a good leaving group, making the terminal carbon atom susceptible to attack by nucleophiles. This allows for the introduction of a wide array of functional groups at this position.

A variety of nucleophiles can displace the bromide ion in an SN2 reaction. This is a common strategy for synthesizing more complex molecules. For example, amines, thiols, and other nucleophiles can be used to form new carbon-nitrogen or carbon-sulfur bonds.

The presence of both a nucleophilic pyrrole ring and an electrophilic bromopropyl chain within the same molecule allows for intramolecular cyclization reactions. These reactions are synthetically useful for the construction of fused heterocyclic ring systems. Under basic conditions, the pyrrole anion can be generated, which can then attack the electrophilic carbon of the bromopropyl chain, leading to the formation of a new ring.

A study on the intramolecular cyclization of 1-(3-bromopropyl)uracils, which are structurally related to this compound, demonstrated that intramolecular O-alkylation occurs readily in basic conditions to yield cyclic ethers. rsc.org This suggests that similar intramolecular cyclizations could be expected with this compound, leading to the formation of pyrrolo[1,2-a]azepine derivatives. The formation of a six-membered ring in such a cyclization is generally favored.

Intermolecular Nucleophilic Attack

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in various radical reactions. For instance, in the synthesis of ketorolac, a related bromomalonate derivative undergoes a radical cyclization onto the pyrrole ring. cdnsciencepub.com This transformation can be initiated by the aerial oxidation of triethylborane. cdnsciencepub.com While this specific example does not involve this compound itself, it demonstrates the potential for radical-mediated cyclizations in similar systems.

Mechanistic Studies of this compound Transformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and reaction mechanisms of molecules like this compound. DFT calculations can provide insights into the electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the molecule. researchgate.net This information helps in predicting the most likely sites for electrophilic and nucleophilic attack.

For example, DFT calculations can be used to determine the relative energies of the intermediates and transition states for electrophilic substitution at the C2 and C3 positions of the pyrrole ring, thereby explaining the observed regioselectivity. researchgate.net Similarly, the feasibility of intramolecular cyclization reactions can be assessed by calculating the activation barriers for the cyclization process. The predicted collision cross section values for various adducts of this compound have been calculated using computational methods. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.00694 | 137.9 |

| [M+Na]⁺ | 209.98888 | 140.5 |

| [M+NH₄]⁺ | 205.03348 | 143.2 |

| [M+K]⁺ | 225.96282 | 140.9 |

| [M-H]⁻ | 185.99238 | 137.9 |

Spectroscopic Investigations of Reaction Intermediates

The elucidation of reaction pathways involving this compound often relies on the direct observation and characterization of transient species and reaction products through various spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial in providing evidence for the formation and structure of intermediates, thereby offering insights into the underlying reaction mechanisms.

One significant area of investigation has been the use of this compound as an end-quenching agent in quasiliving carbocationic polymerizations. figshare.comresearchgate.net In these reactions, the pyrrole ring acts as a nucleophile, reacting with the electrophilic terminus of a growing polymer chain. Spectroscopic analysis, particularly ¹H NMR, has been instrumental in identifying the structure of the resulting end-capped polymers. figshare.comresearchgate.net

Research has shown that when this compound is used to quench quasiliving polyisobutylene (PIB), the alkylation does not occur on the pyrrole nitrogen but rather on the pyrrole ring itself. figshare.com This leads to the formation of isomeric end-groups. The electrophilic end of the polymer chain attacks the electron-rich pyrrole ring, resulting in substitution at either the C2 or C3 position. This process is a Friedel-Crafts-type alkylation reaction where the living polymer chain is the electrophile.

¹H NMR spectroscopy provides definitive evidence for this outcome. The analysis of the resulting polymer reveals mixed isomeric end groups where the polyisobutylene chain is attached to either the C2 or C3 carbon of the pyrrole ring. figshare.comresearchgate.net The ratio of these isomers is influenced by factors such as the length of the alkylene tether on the N-substituent. For reactions quenched with this compound, the ratio of C2 to C3 substitution was found to be in the range of 0.38/0.62 to 0.40/0.60, indicating a slight preference for substitution at the C3 position. figshare.comresearchgate.net Gel Permeation Chromatography (GPC) analysis further supports this by showing the absence of coupled polymer chains, which confirms that monosubstitution occurs on each pyrrole ring. figshare.com

Complete ¹H and ¹³C NMR chemical shift assignments have been made for both isomers, allowing for their unambiguous identification and quantification. figshare.comresearchgate.net

Table 1: Spectroscopic Data for Reaction Intermediates of this compound

| Spectroscopic Technique | Intermediate/Product | Key Findings | Reference |

| ¹H NMR | Polyisobutylene-capped this compound | Formation of mixed isomeric end groups with substitution at C2 and C3 of the pyrrole ring. | figshare.comresearchgate.net |

| ¹H NMR | Polyisobutylene-capped this compound | Isomer ratio (C2/C3) observed in the range of 0.38/0.62 to 0.40/0.60. | figshare.comresearchgate.net |

| ¹³C NMR | Polyisobutylene-capped this compound | Complete chemical shift assignments confirmed the structures of both C2 and C3 substituted isomers. | figshare.comresearchgate.net |

| Mass Spectrometry | This compound | Predicted m/z for [M+H]⁺ adduct is 188.00694, providing a reference for product characterization. | uni.lu |

High-resolution mass spectrometry is another vital tool, often used to confirm the molecular weight and elemental composition of reaction products, including those derived from this compound and its derivatives. cdnsciencepub.com While detailed mass spectrometric studies on the specific intermediates of this compound reactions are less commonly published, the technique is fundamental in confirming the final structures formed in related synthetic pathways. cdnsciencepub.com

Applications of 1 3 Bromopropyl Pyrrole in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systemsresearchgate.net

The unique structure of 1-(3-bromopropyl)pyrrole makes it an ideal starting material for the construction of various heterocyclic compounds. The pyrrole (B145914) nucleus can participate in electrophilic substitution reactions, while the bromopropyl group serves as a handle for nucleophilic substitution or further functionalization.

Synthesis of Substituted Pyrrolesresearchgate.net

The N-alkylation of pyrrole with a bromopropyl group provides a versatile platform for the synthesis of a wide array of substituted pyrroles. uctm.edu The bromopropyl moiety can be readily converted into other functional groups, enabling the introduction of diverse substituents onto the pyrrole ring system. For instance, treatment of this compound with various nucleophiles allows for the facile introduction of amines, azides, and other functionalities. researchgate.net This strategy has been employed in the synthesis of N-substituted pyrrole salicylaldehyde (B1680747) derivatives, which are precursors to electropolymerizable metal-Schiff base complexes. researchgate.net

A general approach to synthesizing N-substituted pyrroles involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with a primary amine. ajol.info In the context of this compound, the propyl chain can be modified to introduce a primary amine, which can then undergo cyclization to form a new pyrrole ring, leading to more complex structures.

| Reactant | Reagent | Product | Application | Reference |

| This compound | Sodium Azide (B81097) | 1-(3-Azidopropyl)pyrrole | Precursor for "click" chemistry reactions | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran (B146720) | 3-Bromopropylamine (B98683) hydrobromide | This compound | Building block for functional materials | cmu.edu |

| 2,6-Dihydroxyacetophenone | This compound | 6-(3'-N-pyrrolpropoxy)-2-hydroxyacetophenone | Monomer for electropolymerization | researchgate.net |

Construction of Fused Pyrrole Derivativesaablocks.com

The reactivity of both the pyrrole ring and the bromopropyl side chain of this compound can be harnessed to construct fused heterocyclic systems. Intramolecular cyclization reactions are a common strategy to achieve this. For example, by introducing a suitable functional group at the terminus of the propyl chain that can react with the pyrrole ring, a new ring can be fused to the pyrrole core.

Palladium-catalyzed reactions have proven to be a powerful tool for the synthesis of fused pyrrole derivatives. aablocks.com These methods often involve the intramolecular C-H activation of the pyrrole ring and subsequent bond formation with the side chain. This approach has been utilized to access various fused systems, including those with applications in medicinal chemistry.

Preparation of Pyrroloquinoxaline Derivativesnih.gov

A significant application of this compound is in the synthesis of pyrroloquinoxaline derivatives. nih.gov These compounds are of interest due to their potential biological activities. The synthesis often involves the reaction of 1-(2-aminophenyl)pyrroles with various reagents. While not a direct application of this compound, it serves as a precursor to key intermediates. For instance, the bromoalkyl chain can be used to introduce the necessary functionalities to construct the quinoxaline (B1680401) ring fused to the pyrrole.

One synthetic route involves the iron-catalyzed reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers to form pyrrolo[1,2-a]quinoxalines. rsc.org The this compound can be modified to generate the required 1-(2-aminophenyl)pyrrole precursor.

In Polymer Chemistry and Materials Science

The versatility of this compound extends beyond the synthesis of discrete small molecules into the realm of polymer chemistry and materials science. Its ability to act as both a monomer and a functionalizing agent makes it a valuable tool for creating advanced polymeric materials.

Monomer for Functionalized Polymerstcichemicals.comekb.egorganic-chemistry.org

This compound can serve as a monomer in the synthesis of functionalized polymers. cymitquimica.com The pyrrole moiety can be electropolymerized to form conductive polypyrrole films. The pendent bromopropyl groups along the polymer backbone provide reactive sites for post-polymerization modification, allowing for the introduction of various functional groups. This approach has been used to create materials with tailored properties for applications such as sensors and catalysts. researchgate.net

For example, dihydroxyacetophenone derivatives have been O-monoalkylated with this compound to create electropolymerizable monomers. researchgate.net These monomers can then be used to form poly(pyrrole) films containing metallic centers, which exhibit catalytic activity. researchgate.net

| Polymer Type | Monomer(s) | Application | Reference |

| Functionalized Polypyrrole | This compound derived monomers | Modified electrodes, Catalysis | researchgate.netresearchgate.net |

| Nucleobase-Containing Polymers | Methacrylate monomers functionalized with nucleobases via a propyl linker | Mimicking DNA/RNA interactions | mdpi.com |

| Adenine-functionalized PBI | Poly[2,2'-(m-phenylene)-5,5'-bisbenzimidazole] and 9-(3-bromopropyl)adenine | Degenotoxification of pharmaceutical streams | ulisboa.pt |

End-Capping Agent in Controlled Polymerizationtcichemicals.com

In controlled polymerization techniques, this compound can be employed as an end-capping agent. researchgate.net This process involves introducing the pyrrole group at the terminus of a polymer chain. This is particularly useful in living polymerization methods where the polymer chains remain active until a quenching agent is added. The introduction of a terminal pyrrole group can impart specific functionalities to the polymer, such as the ability to participate in further reactions or to influence the material's electronic properties.

In the context of quasiliving carbocationic polymerization of isobutylene, this compound has been successfully used to end-quench the polymerization. researchgate.netresearchgate.net This results in polyisobutylene (B167198) chains terminated with a pyrrole group. The resulting pyrrole-capped polymers can then be further functionalized. For instance, the terminal halide can be substituted with an azide group, which can then undergo "click" chemistry reactions to attach other functional molecules. researchgate.net

| Polymerization Type | Monomer | End-Capping Agent | Resulting Polymer | Reference |

| Quasiliving Carbocationic Polymerization | Isobutylene | This compound | Pyrrole-terminated polyisobutylene | researchgate.netresearchgate.netresearchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Olefins | Allyl halides (related concept) | End-functionalized polymers | pku.edu.cn |

Preparation of Electroactive Poly(pyrrole) Films

This compound is a crucial starting material for the synthesis of functionalized monomers used in the preparation of electroactive poly(pyrrole) (PPy) films. researchgate.netresearchgate.net These films are of significant interest due to their electrical conductivity, environmental stability, and potential applications in sensors, electronic devices, and electrocatalysis. scialert.netresearchgate.net The 3-bromopropyl group enables the covalent attachment of the pyrrole unit to other molecular entities, such as chelating agents or photoactive groups, prior to polymerization. researchgate.netresearchgate.net

The general strategy involves the reaction of this compound with a molecule containing a nucleophilic group (e.g., a hydroxyl or amine group) to displace the bromide and form a new, more complex pyrrole-containing monomer. researchgate.net These custom-designed monomers can then be electropolymerized, typically through anodic oxidation, onto conductive substrates like indium tin oxide (ITO) or glassy carbon electrodes. researchgate.netgoogle.com The resulting polymer film retains the functionality of the appended molecular entity.

For instance, research has demonstrated the synthesis of monomers by reacting this compound with various dihydroxyacetophenones. researchgate.netresearchgate.net The subsequent electropolymerization of these monomers yields poly(pyrrole) films that contain chelating sites capable of coordinating with metal ions. researchgate.net The morphology and properties of these PPy films can be influenced by the structure of the monomer and the conditions of electropolymerization. researchgate.netscialert.net

| Monomer Name | Starting Materials | Resulting Film Application | Reference |

|---|---|---|---|

| 6-[3'-N-pyrrolpropoxy]-2-hydroxyacetophenone | This compound, 2,6-dihydroxyacetophenone | Coordination of copper, electrocatalytic reduction | researchgate.net |

| 5-(3'-N-pyrrolpropoxy)-2-hydroxyacetophenone | This compound, 2,5-dihydroxyacetophenone | Electrocatalysis | researchgate.net |

| 4-(3'-N-pyrrolpropoxy)-2-hydroxyacetophenone | This compound, 2,4-dihydroxyacetophenone | Electrocatalysis, coordination chemistry | researchgate.net |

| N-(3-pyrrol-1-ylpropyl)-4,4′-bipyridinium hexafluorophosphate (B91526) | This compound, 4,4′-dipyridyl | Modified electrodes for biosensors | cmu.edu |

In Medicinal Chemistry and Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. alliedacademies.orgscitechnol.com this compound serves as a key building block, providing a straightforward method for incorporating the N-alkylated pyrrole moiety into potential therapeutic agents. nih.gov

The utility of this compound in drug synthesis stems from the reactivity of the C-Br bond, which allows for facile coupling with various nucleophiles (amines, thiols, alcohols) present in pharmacologically relevant scaffolds. This enables the construction of a library of compounds for structure-activity relationship (SAR) studies. nih.gov The pyrrole ring itself can engage in crucial interactions with biological targets, while the three-carbon chain offers conformational flexibility, which can be critical for optimal binding. alliedacademies.org Pyrrole derivatives have demonstrated a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. alliedacademies.orgnih.gov

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group having similar physical or chemical properties, is a fundamental concept in drug design. estranky.sku-tokyo.ac.jp This approach is used to enhance potency, reduce side effects, or improve the pharmacokinetic profile of a lead compound. The pyrrole ring, which can be introduced using this compound, is often employed as a bioisostere for other aromatic rings like benzene (B151609) or other heterocyclic systems. estranky.sk Its specific size, shape, and electronic properties allow it to mimic the interactions of the original group with a biological target while potentially offering advantages in metabolism or solubility. u-tokyo.ac.jp

The pyrrole nucleus is a common feature in molecules designed to be enzyme inhibitors or receptor modulators. ijbs.comnih.gov this compound is a valuable precursor for synthesizing such compounds by linking the pyrrole headgroup to other pharmacophoric elements via the propyl chain.

For example, substituted pyrroles have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Research has shown that 1,3-diaryl-pyrrole skeletons can exhibit potent and selective BChE inhibition. nih.gov Similarly, pyrrole-containing compounds have been developed as progesterone (B1679170) receptor (PR) modulators. drugbank.com Studies have demonstrated that subtle changes to the substituents on the pyrrole ring can switch the compound's activity from agonistic to antagonistic, highlighting the tunability of this scaffold. drugbank.com For instance, a 5'-cyano-2'-pyrrole moiety conferred potent PR agonist activity, while a 5'-nitro-2'-pyrrole moiety resulted in PR antagonists. drugbank.com

| Compound Class | Target | Significance | Reference |

|---|---|---|---|

| 1,3-Diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) | Selective inhibition, potential for Alzheimer's disease treatment. | nih.gov |

| Substituted 2-aminobenzimidazoles | Protein Kinase CK1δ | Potential treatment for cancer and neurodegenerative disorders. | researchgate.net |

| Pyrrole-containing benzoxazinones and indolones | Progesterone Receptor (PR) | Substituents on the pyrrole ring determine agonist vs. antagonist activity. | drugbank.com |

| Cyclic peptides containing pyrrole-mimicking residues | Serine Proteases (e.g., uPA) | Demonstrates the versatility of peptide-based inhibitors. | ijbs.com |

Precursor for Bioisosteres and Analogues

In Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits from ligands that can form stable complexes with metal ions, leading to applications in catalysis, materials science, and bioinorganic chemistry. researcher.life The nitrogen atom of the pyrrole ring in this compound can act as a donor site for metal coordination.

This compound is an excellent starting material for the synthesis of sophisticated, multidentate ligands. The propyl chain acts as a spacer, allowing the pyrrole nitrogen to be positioned effectively for coordination, often in concert with other donor atoms introduced into the molecule. A prominent application is in the synthesis of Schiff base ligands. researchgate.net These are typically formed by the condensation of a primary amine with an aldehyde or ketone. By first reacting this compound to introduce a primary amine, subsequent reaction with a carbonyl compound can yield a polydentate ligand incorporating the pyrrole moiety. researchgate.net For example, novel Schiff base ligands with pyrrole moieties have been synthesized and complexed with metals like Cu(II), with the resulting complexes characterized for their spectroscopic and thermal properties. researchgate.net

| Ligand Name/Class | Key Features | Metal Complexed | Reference |

|---|---|---|---|

| 1-(3-Pyrrole-1-yl-propylimino-methyl)-naphtalen-2-ol | Schiff base, multidentate | Cu(II) | researchgate.net |

| 2-(3-Pyrrole-1-yl-propylimino-methyl)-phenol | Schiff base, multidentate | Ni(II) | researchgate.net |

| Pyrrole-Ni(II)-Schiff base complex from 1,2-diaminoethane | Electropolymerizable ligand | Ni(II) | researchgate.net |

Metal Complexation Studies

The this compound scaffold is a versatile building block for the synthesis of complex ligands designed for metal coordination. The typical strategy involves utilizing the reactive bromopropyl group to anchor the pyrrole moiety to other coordinating atoms, creating multidentate ligands. These ligands can then sequester various metal ions, forming stable complexes with applications in electrocatalysis and materials science.

A prominent application is the synthesis of monomeric metal complexes that can be subsequently electropolymerized. In this approach, this compound is first used to O-monoalkylate dihydroxyacetophenone derivatives. researchgate.net This reaction yields monomers such as 6-(3′-N-pyrrolpropoxy)-2-hydroxyacetophenone and 5-(3′-N-pyrrolpropoxy)-2-hydroxyacetophenone. researchgate.netresearchgate.net These compounds, which feature a pyrrole unit connected via a propyl chain to a chelating hydroxyacetophenone group, are then used to form Schiff base complexes. For instance, a nickel(II)-Schiff base complex can be synthesized from 6-(3′-N-pyrrolpropoxy)-2-hydroxyacetophenone and 1,2-diaminoethane. researchgate.net

The pyrrole group in these complexes generally serves as an electropolymerizable handle. nih.gov Through anodic oxidation, these monomeric complexes can be deposited as thin polymeric films on electrode surfaces like glassy carbon (GC) or indium tin oxide (ITO). researchgate.netnih.gov This process combines coordination chemistry with polymer and electrochemistry to create modified electrodes. researchgate.net The resulting polymer films, containing covalently grafted metallic centers, have demonstrated significant catalytic properties. For example, a poly(pyrrole) matrix containing nickel centers, derived from a this compound precursor, was found to be effective in the electrocatalytic reduction of iodobenzene (B50100) and carbon dioxide. researchgate.net Similarly, copper has been coordinated into related polypyrrole films, and the resulting material was tested for its electrocatalytic activity in the reduction of bromocyclopentane. researchgate.net

The electrochemical behavior of these complexes is a key area of study. Cyclic voltammetry is often used to characterize the redox systems within the complexes, such as the Ni(II)/Ni(I) and Ni(III)/Ni(II) couples, which are central to their catalytic activity. researchgate.net

Table 1: Examples of Metal Complexation Involving this compound Derivatives

| Metal Ion | Ligand Precursor Derived from this compound | Application/Finding |

| Ni(II) | Pyrrole-Ni(II)-Schiff base complex from 6-(3′-N-pyrrolpropoxy)-2-hydroxyacetophenone and 1,2-diaminoethane. researchgate.net | The complex was electropolymerized onto electrode surfaces; the resulting film showed good catalytic properties for the reduction of iodobenzene and CO2. researchgate.net |

| Cu(II) | 4-(3'-N-pyrrolpropoxy)-2-hydroxyacetophenone. researchgate.net | Coordinated with copper acetate (B1210297) to form an electrode material tested for the electrocatalytic reduction of bromocyclopentane. researchgate.net |

| Co(III) | Vitamin B12 derivative with a peripheral pyrrole group attached via an alkyl chain. peacta.org | The cobalt complex was analyzed by cyclic voltammetry to study the formation of polymer films for potential use in modified electrodes. peacta.org |

As a Precursor for Fluorinated Compounds

The incorporation of fluorine into organic molecules is a critical strategy in pharmaceutical and materials science, often enhancing metabolic stability, bioavailability, and binding affinity to biological targets. this compound serves as a valuable precursor for the synthesis of specifically fluorinated pyrrole derivatives, primarily through nucleophilic substitution on the propyl chain.

The most direct application is the synthesis of 1-(3-fluoropropyl)-1H-pyrrole. This transformation can be achieved via a halide exchange reaction, a type of nucleophilic substitution where the bromide atom is displaced by a fluoride (B91410) ion. While the synthesis of 1-(3-fluoropropyl)-1H-pyrrole has been described starting from pyrrole and 3-fluoropropyl halides, the reverse reaction starting from this compound is a standard and synthetically viable method. This reaction would typically employ a source of fluoride ions, such as potassium fluoride or silver fluoride, in an appropriate polar aprotic solvent.

This synthetic route is advantageous as it avoids the direct fluorination of the pyrrole ring itself, a process that can be complicated by the ring's high nucleophilicity and susceptibility to oxidative polymerization when treated with powerful electrophilic fluorinating agents. By introducing the fluorine atom onto the alkyl side chain, the aromatic core of the pyrrole remains intact and available for further functionalization if needed.

Derivatives of 1-(3-fluoropropyl)-1H-pyrrole have been investigated for their potential as anti-inflammatory and anticancer agents, with the fluorinated group potentially enhancing the molecule's therapeutic efficacy.

Table 2: Synthetic Strategies for Fluorinated Compounds from this compound

| Target Compound | Synthetic Method | Reagents |

| 1-(3-Fluoropropyl)-1H-pyrrole | Nucleophilic Halide Exchange (Finkelstein Reaction) | Potassium Fluoride (KF) or other fluoride source in a polar aprotic solvent (e.g., DMF, Acetonitrile). |

| Fluorinated Pharmaceutical Intermediates | Multi-step synthesis | 1. Synthesis of 1-(3-fluoropropyl)-1H-pyrrole. 2. Further functionalization of the pyrrole ring or use as a building block. |

Advanced Characterization Techniques for 1 3 Bromopropyl Pyrrole and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the elucidation of the structural features of 1-(3-Bromopropyl)pyrrole. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR, the protons on the pyrrole (B145914) ring typically appear as distinct signals. The protons at the 2 and 5 positions (α-protons) and the protons at the 3 and 4 positions (β-protons) can be distinguished. The propyl chain protons also give rise to characteristic signals, typically multiplets, due to spin-spin coupling with adjacent protons.

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms present.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole H-2, H-5 | ~6.7 | ~121 |

| Pyrrole H-3, H-4 | ~6.1 | ~108 |

| N-CH₂ | ~4.1 (t) | ~48 |

| -CH₂- | ~2.4 (m) | ~33 |

| CH₂-Br | ~3.4 (t) | ~31 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 't' denotes a triplet and 'm' denotes a multiplet.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. photothermal.comspectroscopyonline.comksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations that result in a change in the dipole moment. photothermal.comksu.edu.sa Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light, and it is sensitive to vibrations that cause a change in the polarizability of the molecule. photothermal.comksu.edu.sa

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrrole ring and the alkyl bromide chain.

Key IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| C-H (pyrrole) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (alkyl) | Stretching | 3000 - 2850 | IR, Raman |

| C=C (pyrrole) | Stretching | 1600 - 1500 | IR, Raman |

| C-N (pyrrole) | Stretching | 1400 - 1300 | IR, Raman |

| C-Br | Stretching | 700 - 500 | IR, Raman |

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. spectroscopyonline.com For instance, the symmetric vibrations of the pyrrole ring are often more intense in the Raman spectrum, while the asymmetric vibrations and those of polar bonds like C-Br are typically stronger in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. spectroscopyonline.com In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni.lu

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (188.07 g/mol ). vwr.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units.

Fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for this compound may involve the loss of the bromine atom, the propyl chain, or cleavage of the pyrrole ring. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure |

| [M]⁺ | 187 | C₇H₁₀BrN⁺ |

| [M+2]⁺ | 189 | C₇H₁₀⁸¹BrN⁺ |

| [M-Br]⁺ | 108 | C₇H₁₀N⁺ |

| [C₄H₄N-CH₂CH₂CH₂]⁺ | 68 | C₄H₆N⁺ (Pyrrole ring with attached CH₂) |

| [C₃H₆Br]⁺ | 121 | CH₂CH₂CH₂Br⁺ |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Pyrrole and its derivatives typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. nist.gov The absorption spectrum of this compound is expected to show characteristic peaks related to the π → π* transitions of the pyrrole ring. The position and intensity of these absorptions can be influenced by the substituent on the nitrogen atom. Research on related pyrrole derivatives has utilized UV-Visible spectroscopy to characterize the electronic properties of these molecules. researchgate.netresearchgate.net

Typical UV-Visible Absorption Data for Pyrrole Derivatives

| Transition | Approximate λmax (nm) |

| π → π | 200 - 250 |

| n → π | ~270 (weak) |

Note: λmax (wavelength of maximum absorbance) values are general for pyrrole systems and can be influenced by substitution and solvent.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating and quantifying the components of a mixture, thereby assessing the purity of a chemical compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of this compound can be determined by the presence of a single major peak in the chromatogram. vwr.comfishersci.ca The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions.

Typical GC Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Column | Capillary column (e.g., HP-5, DB-5) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | e.g., Initial temp 100 °C, ramp to 250 °C at 10 °C/min |

| Expected Retention Time | Dependent on the specific method parameters |

The integration of the peak area in the GC chromatogram allows for the quantification of the purity of this compound, with suppliers often stating a purity of ≥97.0%. vwr.comfishersci.ca

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound and its derivatives, HPLC is instrumental in monitoring reaction progress, assessing product purity, and analyzing complex mixtures.

Research on N-alkylpyrroles has demonstrated the utility of HPLC in analyzing reaction crudes. For instance, studies have employed HPLC-UV systems to analyze the products of reactions involving N-alkylpyrroles. rsc.org A common setup for such analyses includes a C18 column, which is a type of reversed-phase column, with a gradient elution system. rsc.org This system typically uses a mixture of an aqueous solvent (like water with a small percentage of formic acid) and an organic solvent (such as acetonitrile) to achieve effective separation of compounds with varying polarities. rsc.org

A method developed for the analysis of autoxidation products of 2,5-dimethyl-N-alkylpyrroles utilized HPLC coupled with thermospray mass spectrometry (TSP-MS) and a UV photodiode-array detector. nih.gov This combination allowed for the separation and characterization of numerous oxidation products, which were categorized as non-polar oligomers and polar, oxygen-containing monomers. nih.gov The kinetic data from these studies indicated that oligomerization was the primary autoxidation pathway. nih.gov

The following table outlines typical conditions used for the HPLC analysis of N-alkylpyrrole derivatives, which are analogous to the analysis of this compound.

| Parameter | Value |

| Instrument | Agilent 1260 Infinity II |

| Column | Infinity Lab PoroShell 120 EC-C18, 4 µm, 4.6 × 100 mm |

| Flow Rate | 0.750 mL/min |

| Injection Volume | 5 µL |

| Temperature | 44°C |

| Solvent A | H₂O + 0.1% H₂CO₂ |

| Solvent B | Acetonitrile |

| Gradient | 0 min (30% B), 2.5 min (30% B), 15 min (100% B), 18 min (100% B) |

Table 1: Representative HPLC conditions for the analysis of N-alkylpyrrole derivatives. rsc.org

X-ray Crystallography for Structural Elucidation

The crystal structure of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate was also elucidated, revealing a monoclinic system with space group P2₁/c. acgpubs.orgresearchgate.net The analysis of a diformyl pyrrole derivative, 1,3-bis(5-formylpyrrol-2-yl)benzene, showed a monoclinic crystal system with the space group P2₁/c, where the molecular structure is stabilized by intermolecular hydrogen bonds. tubitak.gov.tr

The following table summarizes crystallographic data for some pyrrole derivatives, illustrating the type of information obtained from X-ray crystallography.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione publish.csiro.au | Monoclinic | P2₁/c | 14.775(3) | 7.0692(5) | 15.151(3) | 118.82(8) |

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate acgpubs.orgresearchgate.net | Monoclinic | P2₁/c | 10.5340(6) | 7.5101(5) | 20.2352(15) | 102.131(2) |

| 1,3-Bis(5-formylpyrrol-2-yl)benzene tubitak.gov.tr | Monoclinic | P2₁/c | 17.3760(7) | 4.9719(2) | 15.5374(5) | 105.892(2) |

Table 2: Crystallographic data for selected pyrrole derivatives.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.educelignis.comopenaccessjournals.com TGA is primarily used to determine the thermal stability and composition of materials. For this compound and its derivatives, TGA provides valuable information about their decomposition patterns and thermal endurance.

Studies on N-substituted pyrrole derivatives have utilized TGA to assess their thermal properties. For example, the thermal stability of novel N-substituted pyrrole monomers containing an azobenzene (B91143) group was investigated using TGA. techno-press.orgtechno-press.org The TGA curve for the polymer derived from one of these monomers, poly(2-[N-ethyl-N-[4-[(nitrophenyl)azo]phenyl]amino]ethyl-N-pyrrolyl propionate) (PPy-RedII), indicated high thermal stability up to 200°C. techno-press.org

In another investigation, the thermal behavior of pyrrol-1-yl alkyl phosphonic acids was studied by TGA and differential scanning calorimetry (DSC). tandfonline.com It was found that the thermal stability of these compounds increased with the length of the alkyl chain. tandfonline.com For instance, the TGA curve for (4-pyrrol-1-yl butyl)phosphonic acid showed no weight loss at the temperature where an exothermic polymerization reaction was observed in the DSC, indicating that the initial thermal event was polymerization rather than decomposition. tandfonline.com

The thermal decomposition of nitrogen-rich heterocyclic esters has also been studied, showing that these compounds are generally stable up to 250°C in both inert and oxidizing atmospheres. mdpi.com Similarly, research on two new pyrrole esters demonstrated their thermal decomposition process using TGA, with peak decomposition temperatures (Tp) of 254.6°C and 275.7°C for the two compounds, respectively. researchgate.net

The following table presents a hypothetical TGA data summary for a generic N-substituted pyrrole derivative, illustrating the type of information that can be obtained.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100 - 200 | ~2% | Loss of volatile impurities/moisture |

| 200 - 350 | ~45% | Major decomposition of the N-alkyl side chain |

| 350 - 500 | ~30% | Decomposition of the pyrrole ring |

| > 500 | ~23% | Residual char |

Table 3: Illustrative TGA data for the thermal decomposition of a hypothetical N-substituted pyrrole derivative.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Reduced Environmental Impact

The chemical industry's shift towards sustainability has spurred research into greener synthetic methodologies for valuable compounds like 1-(3-bromopropyl)pyrrole and its derivatives. Traditional syntheses often rely on volatile organic solvents and harsh reaction conditions. Current research aims to develop more eco-friendly alternatives.

Key areas of development include:

Green Solvents: Researchers are exploring the use of water or water-ethanol mixtures as environmentally benign solvents for pyrrole (B145914) synthesis, such as in the Paal-Knorr pyrrole cyclocondensation. researchgate.netnih.gov This method involves reacting a 1,4-dicarbonyl compound with a primary amine, and using water can lead to good or even excellent yields of N-substituted pyrroles. researchgate.net

Heterogeneous Catalysis: The use of solid, reusable catalysts like nanoparticles and metal salts is a promising approach to creating more sustainable processes for producing pyrrole derivatives. nih.gov These catalysts can simplify product purification and reduce waste.

Alternative Reaction Conditions: Techniques like ultrasound-assisted synthesis are being investigated to increase reaction rates at lower temperatures, thereby reducing energy consumption and avoiding the formation of unwanted byproducts. semanticscholar.org

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product. One established route to this compound involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with 3-bromopropylamine (B98683) hydrobromide. tudublin.iegoogle.com Future research will likely focus on optimizing the efficiency and minimizing the environmental footprint of such syntheses.

Exploration of New Catalytic Applications

The inherent reactivity of this compound makes it an excellent candidate for developing novel catalytic systems. The pyrrole moiety can be polymerized or used as a ligand to coordinate with metal centers, creating materials with significant catalytic potential.

Emerging catalytic applications include:

Electrocatalysis: Monomers derived from this compound can be electropolymerized onto electrode surfaces to form poly(pyrrole) films. researchgate.netresearchgate.net When these films are complexed with metal ions, such as copper or nickel, they exhibit electrocatalytic activity. researchgate.net These modified electrodes have shown promise in catalyzing the reduction of various substrates, including bromocyclopentane, iodobenzene (B50100), and carbon dioxide. researchgate.netresearchgate.net

Functionalized Catalysts: The bromopropyl group allows for the straightforward attachment of the pyrrole unit to other molecular scaffolds. This has been demonstrated in the synthesis of complex catalysts, such as octa-cationic imidazolyl Al(III) phthalocyanine, where a related compound, (3-bromopropyl)trimethylammonium bromide, serves as a key reagent. sigmaaldrich.com This suggests the potential for designing highly specialized catalysts by incorporating the this compound unit.

Advanced Materials Development from this compound

The ability of this compound to participate in polymerization and other chemical modifications makes it a valuable component in the creation of advanced materials with tailored properties.

Current research in this area focuses on:

Functional Polymers: this compound is used as an end-capping agent in polymerization reactions to create pyrrole-terminated polymers, such as polyisobutylene (B167198) (PIB). researchgate.net This process allows for the introduction of a reactive pyrrole group at the end of a polymer chain, which can then be used for further modifications.

Block Copolymers via Click Chemistry: The pyrrole-terminated polymers can be converted to azide-terminated polymers. These can then be reacted with various functional alkynes using copper-catalyzed "click" chemistry. researchgate.net This modular approach enables the synthesis of a wide range of block copolymers with precisely engineered properties.

Photosensitive and Electro-active Materials: The compound has been used in the synthesis of pyrrole derivatives that can be polymerized by visible light to form insoluble films. google.com These materials, which incorporate perylene (B46583) diimide units, have potential applications in electronic devices such as photodiodes, solar cells, and electrochromic devices. google.com

Biomaterials and Coatings: Researchers are investigating the use of this compound to create polymer coatings for medical implants. tudublin.ie These coatings aim to improve biocompatibility and prevent corrosion of the metallic implant surface. tudublin.ie

Targeted Applications in Chemical Biology and Therapeutics

Pyrrole and its fused derivatives are recognized as important pharmacophores, forming the core structure of many biologically active compounds and approved drugs. cymitquimica.commdpi.comresearchgate.netnih.gov While this compound is primarily a synthetic intermediate, it plays a crucial role in building more complex molecules for potential therapeutic use.

Future directions in this field include:

Synthesis of Bioactive Molecules: this compound serves as a starting material for synthesizing a variety of heterocyclic compounds. It is a precursor to 1-(3-fluoropropyl)-1H-pyrrole, a compound that has shown significant inhibitory effects on the proliferation of prostate cancer cells in laboratory studies.

Development of Novel Drug Scaffolds: The compound is used in the synthesis of tricyclic azaindolic analogs of melatonin (B1676174) and other complex heterocyclic systems. researchgate.net These scaffolds are of interest for developing new therapeutic agents. Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties. researchgate.netrsc.orgnih.gov

Probes for Chemical Biology: The reactive nature of the bromopropyl group makes it suitable for creating molecular probes to study biological processes. These probes can be designed to interact with specific biological targets like enzymes or receptors. chemscene.com

Theoretical and Computational Chemistry for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating the discovery and design of new materials and drugs.

Emerging research applications of computational chemistry include:

Predicting Reaction Outcomes: Theoretical models can be used to predict the regioselectivity of reactions involving the pyrrole ring. For instance, in the functionalization of polyisobutylene with this compound, the polymer attaches at either the C2 or C3 position of the pyrrole ring. researchgate.net Computational studies can help elucidate the factors that control this isomer ratio.

Structural Characterization: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, such as NMR chemical shifts. This aids in the structural confirmation of newly synthesized derivatives.

Modeling Molecular Interactions: Molecular docking simulations are employed to predict how pyrrole-based molecules bind to biological targets, such as the COX-2 enzyme. nih.gov This information is vital for the rational design of new therapeutic agents with improved potency and selectivity.

Understanding Material Properties: Computational models can help predict the electronic and physical properties of polymers and other materials derived from this compound, guiding the development of new materials for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Bromopropyl)pyrrole, and how is its purity validated?

- Synthesis : A common method involves alkylation of pyrrole with 1,3-dibromopropane under controlled conditions. For example, N-(3-bromopropyl)pyrrole can be synthesized by reacting pyrrole with 1,3-dibromopropane in the presence of a base like NaH, yielding the product as a brown oil with high purity (>95% by GC) .

- Characterization : Purity is validated via gas chromatography (GC). Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments .

Q. What safety precautions are critical when handling this compound?

- Safety Measures : Use personal protective equipment (PPE) including nitrile gloves and goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction kinetics by stabilizing intermediates.

- Temperature Control : Maintain temperatures between 0–5°C to minimize side reactions (e.g., over-alkylation).

- Stoichiometry : Use a 1:1 molar ratio of pyrrole to 1,3-dibromopropane to reduce dimerization byproducts.

Q. What advanced techniques are used to resolve structural ambiguities in this compound derivatives?

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, a related triazole-bromopropyl compound (C10H11BrN4) was resolved with a triclinic crystal system (space group P1, Z=2) and R factor = 0.027 .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C7H10BrN has a theoretical mass of 188.0087 g/mol) .

Q. How does this compound serve as a precursor in polymer chemistry?

- Application : It acts as a monomer for functionalized polypyrrole films. For instance, N-(3-azidopropyl)pyrrole—synthesized from this compound and sodium azide—enables "click chemistry" for conductive polymer networks .

- Functionalization : The bromine moiety allows further substitution (e.g., Suzuki coupling) to tailor electronic properties for sensors or electrochromic devices .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Root Causes : Variability may arise from impurity in starting materials, incomplete alkylation, or side reactions.

- Resolution :

- Replicate reactions with freshly distilled 1,3-dibromopropane.

- Use quantitative NMR to assess purity and GC-MS to identify byproducts.

- Compare results with literature protocols (e.g., 99% yield achieved under anhydrous conditions) .

Q. What analytical methods differentiate this compound from its structural isomers?

- Chromatography : Reverse-phase HPLC with a C18 column separates isomers based on polarity.

- Spectroscopy : ¹H NMR distinguishes substitution patterns; for example, the methylene protons adjacent to bromine (CH2Br) resonate at δ 3.4–3.6 ppm .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Standardized Procedures :

Purify pyrrole via distillation before use.

Conduct reactions under nitrogen to prevent oxidation.

Isolate products via column chromatography (silica gel, hexane/ethyl acetate eluent).

- Documentation : Report detailed reaction parameters (e.g., time, temperature, solvent) and analytical data (Rf values, spectral peaks) .

Q. How can computational modeling complement experimental studies of this compound?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.